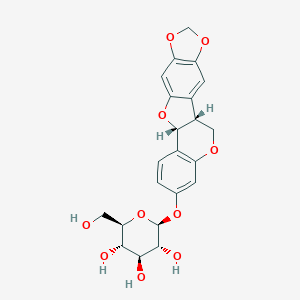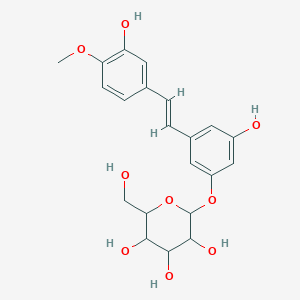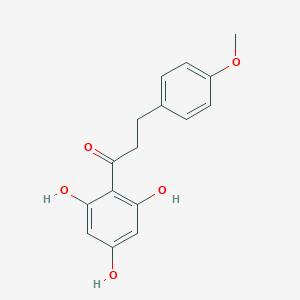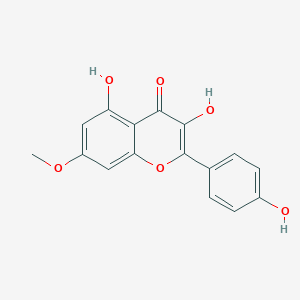
68P16H9S6Y
Übersicht
Beschreibung
Uzarin ist ein Naturstoff, der zur Klasse der Herzglykoside gehört. Es wird aus der Uzara-Pflanze (Xysmalobium undulatum) gewonnen, die zur Familie der Seidenpflanzengewächse (Asclepiadoideae) gehört. Uzarin und sein Aglykon, Uzarigenin, werden seit Jahrhunderten in der traditionellen afrikanischen Medizin zur Behandlung verschiedener Beschwerden wie Wunden, Durchfall, Krämpfe, Menstruationsbeschwerden und Kopfschmerzen eingesetzt . Im Gegensatz zu anderen Herzglykosiden haben Uzaraglykoside eine geringe kardiotonische Wirkung, wodurch eine Vergiftung unwahrscheinlicher wird .
Wissenschaftliche Forschungsanwendungen
Uzarin has multiple scientific research applications. It is used in compound screening libraries, metabolomics, phytochemical, and pharmaceutical research. Uzarin exhibits several biological properties, including antidiarrheal, antiviral, and anticancer activities . Recent studies suggest that uzarin may act as an inhibitor of the SARS-CoV-2 receptor binding domain and RNA-dependent polymerase, indicating its potential use in antiviral therapies .
Wirkmechanismus
Uzarin, also known as “3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one”, is a steroid glycoside with a variety of biological properties .
Target of Action
Uzarin primarily targets the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes.
Mode of Action
As a Na(+), K(+)-ATPase inhibitor, Uzarin interferes with the function of this enzyme, disrupting the balance of sodium and potassium ions in the cell . This disruption can lead to changes in cell behavior and function.
Biochemical Pathways
It’s suggested that uzarin may interact with thep53 and receptor tyrosine kinase signaling pathways , which are involved in cell cycle regulation and apoptosis .
Pharmacokinetics
It’s known that the levels of uzarin can vary significantly between different locations, ranging from 178 to 1399 mg/g (dry weight) .
Result of Action
Due to its interaction with na(+), k(+)-atpase, it can influence cellular processes such as ion transport and signal transduction .
Action Environment
The action of Uzarin can be influenced by various environmental factors. For instance, the concentration of Uzarin in a given environment can affect its efficacy
Vorbereitungsmethoden
Uzarin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Verwendung von Epi-Androsteron als Ausgangsmaterial. Die stereoselektive Einführung der β-Hydroxygruppe an C-14 wird durch Mukaiyama-Oxidation erreicht. Der Butenolidring an C-17 wird unter Verwendung einer Stille-Kreuzkupplungsreaktion installiert, gefolgt von der stereoselektiven Hydrierung der C-16/C-17-Doppelbindung . Industrielle Produktionsverfahren beinhalten häufig die Extraktion von Uzarin aus den Wurzeln der Uzara-Pflanze unter Verwendung von Techniken wie Hochleistungsdünnschichtchromatographie (HPTLC) und Flüssigchromatographie gekoppelt mit Massenspektrometrie (LC-MS) .
Analyse Chemischer Reaktionen
Uzarin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die β-Hydroxygruppe an C-14 und der ungesättigte Lactonring an C-17 sind wichtige funktionelle Gruppen, die an diesen Reaktionen beteiligt sind. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Mukaiyama-Reagenzien und Reduktionsmittel für die Hydrierung . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Stereoisomere von Uzarigenin und seinen Derivaten .
Wissenschaftliche Forschungsanwendungen
Uzarin hat mehrere wissenschaftliche Forschungsanwendungen. Es wird in Verbindungsscreening-Bibliotheken, Metabolomics, Phytochemie und pharmazeutischer Forschung eingesetzt. Uzarin zeigt mehrere biologische Eigenschaften, darunter antidiarrhöische, antivirale und antikankeraktivitäten . Jüngste Studien deuten darauf hin, dass Uzarin als Inhibitor der Rezeptorbindungsdomäne und der RNA-abhängigen Polymerase von SARS-CoV-2 wirken kann, was auf eine mögliche Verwendung in antiviralen Therapien hindeutet .
Wirkmechanismus
Uzarin übt seine Wirkungen hauptsächlich durch Hemmung der Na(+), K(+)-ATPase aus, einem Enzym, das für die Aufrechterhaltung der elektrochemischen Gradienten von Natrium- und Kaliumionen über die Zellmembran hinweg entscheidend ist . Diese Hemmung stört das IonenGleichgewicht, was zu verschiedenen physiologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade, die an der Wirkung von Uzarin beteiligt sind, werden noch untersucht, aber seine Rolle in der traditionellen Medizin zur Behandlung von Durchfallerkrankungen ist gut dokumentiert .
Vergleich Mit ähnlichen Verbindungen
Uzarin ähnelt anderen Herzglykosiden wie Digitoxin und Calotropin. Es ist jedoch einzigartig aufgrund seiner geringen kardiotonischen Wirkung, die das Risiko einer Vergiftung verringert . Weitere ähnliche Verbindungen sind Uzarigenin, die Aglykonform von Uzarin, und andere Cardenolide, die aus Pflanzen wie Nerium oleander und Calotropis procera gewonnen werden . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren biologischen Aktivitäten und therapeutischen Anwendungen.
Eigenschaften
IUPAC Name |
3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPMDUQTRRLJTE-QHYHXNCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026585 | |
| Record name | (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20231-81-6 | |
| Record name | Uzarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20231-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uzarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020231816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5α)-3-[(6-O-β-D-glucopyranosyl-β-D\-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UZARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P16H9S6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















